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Compound of Interest

Compound Name: Andrographidine C

Cat. No.: B172237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral activity of andrographolide and its

derivatives, focusing on independently generated experimental data. While direct "independent

replication" studies of a compound specifically named "Andrographidine C" are not prominent

in the literature, extensive research exists on andrographolide, the primary bioactive

component of Andrographis paniculata. This document synthesizes findings from various

research groups to offer an objective overview of its potential as an antiviral agent against

several key viruses.

Quantitative Comparison of Antiviral Activity
The antiviral efficacy of andrographolide and its derivatives has been evaluated against a range

of viruses. The following tables summarize the key quantitative data from various studies,

providing a basis for comparison with other antiviral compounds.

Table 1: Antiviral Activity of Andrographolide and Its Derivatives against Zika Virus (ZIKV) and

Dengue Virus (DENV)
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Compoun
d

Virus Cell Line
EC50
(µM)

CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

Andrograp

holide
ZIKV A549 - >25 - [1]

ZAD-1

(Andrograp

holide

derivative)

ZIKV A549 - >25 - [1]

Andrograp

holide
DENV-2

HEK293T/

17
- >25 - [1]

ZAD-1

(Andrograp

holide

derivative)

DENV-2
HEK293T/

17
- >25 - [1]

Compound

3 (14β-(8'-

quinolyloxy

) 3,19-diol

analog)

ZIKV SNB-19 1.3 22.7 >16 [2]

Niclosamid

e (Positive

Control)

ZIKV SNB-19 - - - [2]

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI:

Selectivity Index (CC50/EC50). A higher SI value indicates greater antiviral specificity.

Table 2: Antiviral Activity of Andrographolide against Hepatitis C Virus (HCV)
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Compoun
d

Virus
Strain

Cell Line
EC50
(µM)

CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

Andrograp

holide

HCV

(replicon)
Ava5 6.0 ± 0.5 >10 >1.67 [3]

Table 3: Antiviral Activity of Andrographolide against SARS-CoV-2

Compoun
d

Assay Cell Line IC50
CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

Andrograp

holide

Plaque

reduction
Calu-3 0.034 µM 13.2-81.5 >380 [4]

Andrograp

holide

Main

Protease

(Mpro)

Inhibition

Enzyme-

based

15.05 ±

1.58 µM
- - [4][5]

Remdesivir

(Comparis

on)

- -

Equivalent

to

Andrograp

holide

- - [4]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols
Detailed methodologies are crucial for the independent verification of scientific findings. Below

are summaries of key experimental protocols employed in the cited studies.

1. Anti-Zika and Anti-Dengue Virus Activity Assays[1][2]

Cell Lines and Viruses: A549 (human lung carcinoma), HEK293T/17 (human embryonic

kidney), SNB-19 (human glioblastoma), and Vero (African green monkey kidney) cells were

used. Zika virus (PRVABC59 strain) and Dengue virus type 2 were propagated.
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Infection and Treatment: Cells were infected with the virus at a multiplicity of infection (MOI)

of 1 or 5. After allowing for viral adsorption, the unbound virus was removed, and cells were

treated with varying concentrations of the test compounds.

Quantification of Viral Infection:

Flow Cytometry: At 24 hours post-treatment, the percentage of infected cells was

determined by flow cytometry using antibodies against viral antigens.

Plaque Assay: Viral production in the culture supernatants was quantified by a standard

plaque assay on a susceptible cell line (e.g., Vero cells). The number of plaque-forming

units (PFU/mL) was determined.

Cytotoxicity Assay: The half-maximal cytotoxic concentration (CC50) of the compounds was

determined using assays such as the MTT assay, which measures cell viability.

2. Anti-Hepatitis C Virus (HCV) Activity Assay[3]

HCV Replicon System: Ava5 cells, a human hepatoma cell line harboring an HCV

subgenomic replicon, were used. These cells continuously replicate HCV RNA.

Treatment and Analysis: Ava5 cells were treated with different concentrations of

andrographolide for various time periods.

Quantification of HCV Replication:

Western Blotting: The levels of HCV non-structural proteins (e.g., NS5B) were measured

by Western blotting to assess the inhibition of viral protein synthesis.

qRT-PCR: The levels of HCV RNA were quantified by quantitative real-time reverse

transcription PCR to determine the effect on viral RNA replication.

HCVcc Infectious System: To confirm the findings, an infectious HCV cell culture (HCVcc)

system was used, and the antiviral activity was assessed by immunostaining and qRT-PCR.

3. Anti-SARS-CoV-2 Activity Assay[4]
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Cell Line and Virus: Calu-3 human lung epithelial cells were used as they are highly

permissive to SARS-CoV-2 infection.

Infection and Treatment: Calu-3 cells were infected with SARS-CoV-2, and then treated with

andrographolide or A. paniculata extract.

Quantification of Antiviral Activity:

Plaque Assay: The production of infectious virus particles in the supernatant was

quantified by a plaque assay to determine the IC50 value.

High-Content Imaging Immunofluorescence Assay (IFA): This method was used to

visualize and quantify the inhibition of viral replication within the cells.

Cytotoxicity Profiling: The cytotoxicity of the compounds was evaluated in a panel of cell

lines representing major organs, including liver (HepG2), kidney (HK-2), and brain (SH-

SY5Y) cells.

Visualizing Mechanisms and Workflows
Antiviral Mechanism of Andrographolide against HCV

The following diagram illustrates the proposed signaling pathway through which

andrographolide exerts its anti-HCV effects.
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Caption: Andrographolide's anti-HCV mechanism via the p38 MAPK/Nrf2/HO-1 pathway.

General Experimental Workflow for Antiviral Compound Screening
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This diagram outlines a typical workflow for evaluating the antiviral activity of a compound in

vitro.
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Caption: A typical in vitro workflow for screening antiviral compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Independent Evaluation of Andrographolide's Antiviral
Efficacy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172237#independent-replication-of-andrographidine-
c-antiviral-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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